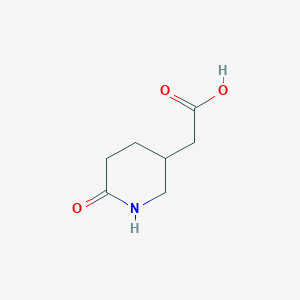

2-(6-Oxopiperidin-3-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-oxopiperidin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-6-2-1-5(4-8-6)3-7(10)11/h5H,1-4H2,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBAHELRZNIKDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933753-48-1 | |

| Record name | 2-(6-oxopiperidin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 6 Oxopiperidin 3 Yl Acetic Acid and Its Analogs

Retrosynthetic Analysis of the 2-(6-Oxopiperidin-3-yl)acetic acid Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comucoz.combibliotekanauki.pl For the this compound core, a primary disconnection can be made at the amide bond within the piperidinone ring, leading to a linear amino acid precursor. This acyclic precursor would possess an amino group and a carboxylic acid at appropriate positions to facilitate cyclization.

Another key disconnection involves the C-C bond of the acetic acid side chain. This approach simplifies the target to a 3-substituted piperidinone, onto which the acetic acid moiety can be introduced through various alkylation or condensation strategies. This simplifies the synthetic challenge by separating the formation of the heterocyclic ring from the installation of the side chain.

Further analysis can break down the piperidinone ring itself. A common strategy involves a conceptual cyclization of a 1,5-dicarbonyl compound or a related δ-amino ester. This approach is foundational to many of the established synthetic routes discussed in the following sections. The choice of disconnection and the corresponding synthetic strategy often depends on the desired stereochemistry and the availability of starting materials.

Established Synthetic Routes to 6-Oxopiperidinone Derivatives

The construction of the 6-oxopiperidinone ring is a cornerstone of synthesizing the target molecule. Established methods can be broadly categorized into cyclization reactions to form the ring and the functionalization of a pre-existing piperidinone scaffold.

Cyclization Reactions in Piperidinone Formation

Cyclization reactions are a direct and widely used method for constructing the piperidinone core. These reactions typically involve the intramolecular condensation of a linear precursor.

Dieckmann Condensation: This intramolecular Claisen condensation of a δ-amino diester is a classic method for forming β-keto esters, which can then be decarboxylated to yield the desired piperidinone.

Aza-Michael Addition: Intramolecular aza-Michael addition of an amine to an α,β-unsaturated ester or amide is another powerful tool for piperidinone synthesis. whiterose.ac.uk This reaction can be catalyzed by acids, bases, or organocatalysts.

Reductive Amination: The intramolecular reductive amination of a δ-keto acid or ester can directly lead to the formation of the piperidinone ring.

Prins Cyclization: The Prins cyclization and related reactions have emerged as powerful techniques for the stereoselective synthesis of tetrahydropyran (B127337) rings, and similar strategies can be adapted for piperidinone synthesis. beilstein-journals.org

Nazarov Cyclization: While typically used for cyclopentenone synthesis, variations of the Nazarov cyclization can be employed to construct heterocyclic rings. wikipedia.org

Other Cyclization Methods: A variety of other cyclization strategies have been developed, including those based on radical cyclizations and transition-metal-catalyzed processes. organic-chemistry.orgrsc.orgsioc-journal.cn

The choice of cyclization method often depends on the substitution pattern of the desired piperidinone and the availability of the acyclic precursors.

Functionalization of Pre-formed Piperidinone Rings

An alternative to de novo ring construction is the functionalization of a pre-existing piperidinone ring. researchgate.net This approach is particularly useful for introducing substituents at specific positions.

Alkylation: The enolate of a piperidinone can be alkylated at the C3 position to introduce the acetic acid side chain or a precursor. The regioselectivity of this reaction is a critical consideration.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis. nih.gov While challenging, methods for the site-selective functionalization of piperidines are being developed, which could provide a direct route to this compound. nih.gov

Ring Contraction/Expansion: In some cases, piperidinones can be synthesized through the ring contraction of larger heterocycles or the ring expansion of smaller ones, such as pyrrolidines. rsc.org

The following table summarizes some of the key reactions used in the synthesis of piperidinone derivatives.

| Reaction Type | Description | Key Features |

| Dieckmann Condensation | Intramolecular Claisen condensation of a δ-amino diester. | Forms a β-keto ester intermediate. |

| Aza-Michael Addition | Intramolecular addition of an amine to an α,β-unsaturated ester. whiterose.ac.uk | Can be catalyzed by various reagents. whiterose.ac.uk |

| Reductive Amination | Intramolecular reaction of a δ-keto acid or ester with an amine. | Direct formation of the piperidinone ring. |

| Alkylation | Introduction of an alkyl group to the piperidinone ring. | Typically occurs at the C3 position via an enolate. |

Chiral Synthesis and Enantioselective Approaches

The stereochemistry of the this compound core is often crucial for its biological activity. Therefore, the development of chiral and enantioselective synthetic methods is of paramount importance.

Asymmetric Construction of the this compound Stereocenter

Creating the chiral center at the C3 position of the piperidinone ring with high enantioselectivity is a key challenge. Several strategies have been developed to address this.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the precursor molecule can direct the stereochemical outcome of cyclization or functionalization reactions. rsc.orgyork.ac.uk The auxiliary can then be removed to yield the enantiomerically enriched product.

Chiral Catalysts: Asymmetric catalysis offers a more atom-economical approach. Chiral catalysts, such as organocatalysts or transition-metal complexes, can promote the formation of one enantiomer over the other. rsc.orgnih.govrsc.org For instance, chiral phosphoric acids have been shown to be effective catalysts in asymmetric aza-Michael reactions. whiterose.ac.uk

Substrate Control: The inherent chirality of a starting material, often derived from the "chiral pool" of naturally occurring enantiopure compounds, can be used to control the stereochemistry of the final product. york.ac.uk

Dynamic Kinetic Resolution Strategies for Piperidinone Scaffolds

Dynamic kinetic resolution (DKR) is a powerful technique for the synthesis of enantiomerically pure compounds from a racemic starting material. nih.govresearchgate.net In DKR, a racemic starting material is continuously racemized while one enantiomer is selectively transformed into the product. acs.orgnih.govresearchgate.net

This strategy has been successfully applied to the synthesis of chiral piperidones. acs.orgnih.govresearchgate.net For example, an enzymatic transamination with concurrent DKR of a 4-piperidone (B1582916) has been used to establish two stereogenic centers in a single step with high diastereoselectivity and enantiomeric excess. acs.orgnih.govresearchgate.net Chemoenzymatic methods, employing lipases for the resolution of piperidinone derivatives, have also proven effective. doi.org

The following table outlines some of the chiral synthesis strategies discussed.

| Strategy | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule temporarily incorporated into the substrate to direct stereochemistry. rsc.orgyork.ac.uk | The auxiliary is removed after the key stereocenter-forming step. nih.gov |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. rsc.orgnih.govrsc.org | Highly efficient, with small amounts of catalyst generating large amounts of product. rsc.org |

| Dynamic Kinetic Resolution (DKR) | Combination of in situ racemization of the starting material with a stereoselective reaction. nih.govresearchgate.net | Theoretically allows for a 100% yield of a single enantiomer from a racemate. acs.orgnih.govresearchgate.net |

Diastereoselective Allylation in Piperidinone Synthesis

The stereocontrolled introduction of substituents onto the piperidinone ring is a critical challenge in the synthesis of complex chiral piperidines. Diastereoselective allylation has emerged as a powerful tool for this purpose. Research has demonstrated that the allylation of N-acyl-N,O-acetal derivatives of piperidinone can proceed with a high degree of stereocontrol.

For instance, the allylation of an N,O acetal (B89532) derived from a piperidin-3-one (B1582230) using allyltrimethylsilane (B147118) and boron trifluoride etherate has been shown to be highly diastereoselective. This reaction yields a syn:anti ratio of greater than 95:5. The high selectivity is attributed to a strong stereoelectronic preference for a pseudo-axial attack on the intermediate iminium ion. The resulting cis-2,6-disubstituted piperidinone's relative configuration has been unequivocally confirmed by X-ray crystallography. This method has been foundational in the enantioselective total synthesis of natural products like (-)-adaline, which starts from a chiral piperidone derivative prepared via this diastereoselective allylation technique.

Table 1: Diastereoselective Allylation of a Piperidinone-derived N,O Acetal

| Reactant | Reagent | Conditions | Diastereomeric Ratio (syn:anti) |

|---|

This approach underscores the utility of conformationally restricted intermediates in directing the stereochemical outcome of nucleophilic additions to the piperidinone core.

Novel Synthetic Transformations for the Acetic Acid Moiety

The introduction and modification of the acetic acid side chain at the C3 position of the piperidinone ring are pivotal for creating the target molecule and its analogs. Several classical and novel synthetic transformations are employed to construct this β-amino acid substructure.

One established method is the Malonic Ester Synthesis . wikipedia.orgmasterorganicchemistry.comchemicalnote.com This pathway involves the alkylation of a malonic ester, such as diethyl malonate, with a suitable piperidine-based electrophile. The process typically begins with the deprotonation of the malonic ester to form a nucleophilic enolate, which then displaces a leaving group on a pre-functionalized piperidine (B6355638) ring. Subsequent acidic hydrolysis of the resulting dialkyl malonate followed by heating leads to decarboxylation, yielding the desired acetic acid side chain. masterorganicchemistry.comchemicalnote.com This method is versatile and allows for the synthesis of a wide variety of substituted acetic acids. wikipedia.org

Another powerful technique for one-carbon homologation is the Arndt-Eistert Synthesis . organic-chemistry.orgnrochemistry.comwikipedia.org This reaction sequence converts a carboxylic acid into its next higher homolog. In the context of piperidinone synthesis, a carboxylic acid precursor on the piperidine ring would first be converted to an acid chloride. wikipedia.org Treatment with diazomethane (B1218177) (or a safer alternative like trimethylsilyldiazomethane) generates an α-diazoketone intermediate. nrochemistry.com The key step is a silver(I)-catalyzed Wolff rearrangement of this intermediate to form a ketene, which is then trapped by water to produce the one-carbon-extended acetic acid. organic-chemistry.orglibretexts.org This method is noted for preserving the stereochemistry at the adjacent chiral center. libretexts.org

More contemporary methods include intramolecular multicomponent reactions. For example, a diastereoselective Passerini reaction using 2-[1-(tert-butoxycarbonyl)-4-oxopiperidin-3-yl]acetic acid as a starting material has been reported. d-nb.info This reaction, involving an isocyanide, proceeds through a bicyclic transition state to form complex lactones, demonstrating an innovative way to functionalize a pre-existing acetic acid moiety under stereocontrolled conditions. d-nb.info

High-Yield and Scalable Synthetic Protocols for this compound

The transition from laboratory-scale synthesis to industrial production requires the development of high-yield, cost-effective, and safe protocols. For a molecule like this compound, this involves optimizing reaction conditions, minimizing hazardous reagents, and avoiding difficult purifications.

Key principles for developing scalable syntheses include:

Route Scouting: Identifying synthetic pathways that utilize readily available, inexpensive starting materials and minimize the total number of steps. acs.org

Reagent Selection: Replacing hazardous or expensive reagents, such as diazomethane, with safer and more economical alternatives. acs.org For example, the use of trimethylsilyldiazomethane (B103560) is a safer option for Arndt-Eistert homologation. nrochemistry.com

Process Optimization: Fine-tuning reaction parameters such as temperature, concentration, and catalyst loading to maximize yield and throughput. Continuous flow reactors are increasingly used to enhance safety, control, and scalability. thalesnano.com

Purification Strategy: Designing syntheses that yield products of high purity, often through crystallization rather than chromatographic methods, which are generally not feasible on a large scale. acs.org

An example of an optimized, scalable step relevant to piperidine synthesis is the Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and HCN, which can yield the corresponding α-aminonitrile intermediate in approximately 90% yield. researchgate.net Subsequent transformations, including hydrolysis and N-acylation, have also been reported with high yields (70-95%). researchgate.net Similarly, kilogram-scale preparations of other complex heterocyclic active pharmaceutical ingredients (APIs) have been achieved by focusing on robust, reproducible reaction sequences that deliver the final product in high yield and purity after a minimal number of steps. nih.govnih.govgdut.edu.cn The development of a large-scale process for this compound would necessitate a similar focus on process chemistry and engineering to ensure a commercially viable manufacturing route. uab.cat

Table 2: Examples of High-Yield Reactions in Piperidine Synthesis

| Reaction Type | Substrate | Product | Yield | Scale Reference |

|---|---|---|---|---|

| Strecker Condensation | 1-Benzylpiperidin-4-one | 1-Benzyl-4-anilino-4-cyanopiperidine | ~90% | researchgate.net |

| Reductive Amination | Methyl 4-aminobenzoate, 1-Benzyloxycarbonyl-4-piperidone | Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate | 84% | orgsyn.org |

One-Pot and Cascade Reactions in Piperidinone Acid Synthesis

One-pot and cascade reactions represent a highly efficient and atom-economical approach to synthesizing complex molecules like substituted piperidones. These strategies combine multiple reaction steps into a single operation, avoiding the isolation and purification of intermediates, thereby saving time, reagents, and resources.

A notable example is the one-pot, five-component synthesis of highly functionalized piperidines from β-keto esters, aromatic aldehydes, and various amines, using acetic acid as the reaction medium. researchgate.net This method proceeds smoothly without the need for an additional catalyst and often results in the product precipitating directly from the solution in good yield. researchgate.net

Another powerful approach involves the reaction of aromatic aldehydes with Meldrum's acid and a malononitrile (B47326) dimer. researchgate.net This cascade reaction, catalyzed by triethylamine, leads to triethylammonium (B8662869) salts of (4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)malononitrile, which upon acidification are converted into (4-aryl-3-cyano-6-oxopiperidin-2-ylidene)malononitriles. researchgate.net

Furthermore, rhodium(II)-catalyzed reactions of indolyl diazo imides, which are derived from piperidone precursors, can initiate a cyclization-cycloaddition cascade. This sophisticated transformation is instrumental in constructing the intricate core skeleton of various aspidosperma alkaloids, showcasing the power of cascade reactions to rapidly build molecular complexity from piperidinone-based starting materials. arkat-usa.org

Table 3: Comparison of One-Pot/Cascade Reactions for Piperidine Synthesis

| Reaction Name | Key Reactants | Catalyst/Medium | Product Type |

|---|---|---|---|

| Five-Component Reaction | β-Keto ester, Aromatic aldehyde, Amine | Acetic acid | Highly functionalized piperidines |

| Three-Component Cascade | Aromatic aldehyde, Meldrum's acid, Malononitrile dimer | Triethylamine | (4-Aryl-3-cyano-6-oxopiperidin-2-ylidene)malononitriles |

These elegant synthetic strategies highlight the ongoing innovation in the field, enabling the efficient construction of diverse and complex piperidinone derivatives.

Chemical Reactivity and Derivatization Strategies

Reactions of the Piperidinone Ring System

The piperidinone ring, a six-membered lactam, is a key structural feature that influences the molecule's reactivity. Transformations can occur at the amide bond within the ring or on substituents attached to the ring system.

Amide Bond Transformations within the Lactam Ring

The amide bond within the lactam ring of 2-(6-oxopiperidin-3-yl)acetic acid and its derivatives can undergo cleavage through hydrolysis under certain conditions. For instance, the hydrolysis of a related 6-oxopiperidine-2-carboxylic acid derivative has been achieved using lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water, leading to the opening of the lactam ring to form the corresponding amino acid. scispace.com This type of transformation highlights the potential for ring-opening reactions in the 6-oxopiperidinone system.

Conversely, the nitrogen atom of the lactam can participate in N-acylation reactions. In related piperidone structures, acylation has been demonstrated using various acylating agents. For example, the N-acylation of 4-piperidone (B1582916) with acryloyl chloride has been reported. nih.gov This suggests that the nitrogen of the this compound ring system can be derivatized with various acyl groups, provided the nitrogen is not already substituted.

Electrophilic Aromatic Substitution on Substituted Piperidinone Systems

The piperidinone ring itself is not an aromatic system and therefore does not directly undergo electrophilic aromatic substitution. However, if the piperidinone ring is a substituent on an aromatic ring, the aromatic portion of the molecule can undergo such reactions. researchgate.net The piperidinone moiety, being part of a larger molecule, can influence the reactivity and regioselectivity of electrophilic attack on the attached aromatic ring. libretexts.org

The general mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. uomustansiriyah.edu.iq A subsequent deprotonation step restores the aromaticity of the ring. uomustansiriyah.edu.iq Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uci.edutotal-synthesis.com

The position of electrophilic attack (ortho, meta, or para) on a substituted aromatic ring is directed by the nature of the existing substituent. libretexts.org Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups generally direct them to the meta position. uci.edu While specific studies on aryl-substituted this compound are not widely available, it is anticipated that the piperidinone substituent would influence the electronic properties of the attached aromatic ring, thereby affecting the outcome of electrophilic aromatic substitution reactions. researchgate.net

Reactivity of the Acetic Acid Side Chain

The acetic acid side chain provides a second major site for chemical modification, allowing for a range of derivatization strategies.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can be readily converted into esters and amides, which are common strategies for modifying the physicochemical properties of a molecule.

Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. scienceready.com.au The reaction is generally heated under reflux to increase the reaction rate. scienceready.com.au The use of a dehydrating agent shifts the equilibrium towards the formation of the ester, thereby increasing the yield. scienceready.com.au

| Reaction | Reagents | Conditions | Product |

| Fischer Esterification | Alcohol, H₂SO₄ (conc.) | Heat, Reflux | Ester |

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. This transformation often requires the activation of the carboxylic acid. Common methods for amide bond formation include the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netresearchgate.net These reagents convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the amine. researchgate.net Alternative methods, such as the use of borate (B1201080) esters, have also been developed for direct amidation. For instance, a methyl ester of a related piperidine (B6355638) acetic acid has been successfully coupled with various amines. nih.gov

| Amidation Method | Coupling Reagents | General Conditions |

| Carbodiimide Coupling | EDC/HOBt or DCC | Room temperature, inert solvent |

| Borate Ester-Mediated | B(OCH₂CF₃)₃ | Heating in a suitable solvent |

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). This reaction is particularly facile for β-keto acids, where a ketone group is located at the β-position relative to the carboxylic acid. masterorganicchemistry.com The structure of this compound places the oxo (keto) group at the 6-position of the piperidine ring, which is in a γ-position relative to the carboxylic acid of the side chain. Therefore, it is not a β-keto acid and is not expected to undergo facile thermal decarboxylation through the typical cyclic transition state mechanism observed for β-keto acids. masterorganicchemistry.com

However, decarboxylation of certain heteroaromatic acetic acids, such as pyridylacetic acid, can occur under specific conditions. acs.org The mechanism of these reactions can vary. Additionally, decarboxylative halogenation reactions, where a carboxylic acid is converted to a halide with the loss of CO₂, are known for various types of carboxylic acids, but often require specific reagents like silver salts. acs.orgnih.gov The applicability of these specific decarboxylation methods to this compound would require experimental investigation.

Oxidation and Reduction Chemistry of this compound Derivatives

The piperidinone ring and the acetic acid side chain of this compound derivatives can be subjected to various oxidation and reduction reactions.

Oxidation reactions can potentially target the piperidinone ring. Strong oxidizing agents can lead to ring-opening or other transformations. For instance, some piperazine (B1678402) derivatives can be oxidized to their corresponding ketones or carboxylic acids using reagents like potassium permanganate (B83412) or chromium trioxide.

Reduction reactions can target the lactam carbonyl group. The reduction of a lactam to the corresponding cyclic amine is a common transformation. Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are often used for this purpose. researchgate.net For example, the reduction of the amide carbonyl group in 5-(substituted-1H-1,2,3-triazol-1-yl)piperidine-2-carboxylate derivatives has been achieved using borane. researchgate.net In another instance, a related lactam was reduced using sodium borohydride (B1222165) in the presence of cobalt(II) chloride. nih.gov These methods could potentially be applied to reduce the 6-oxo group of this compound to the corresponding piperidine derivative.

| Transformation | Typical Reagent | Product Type |

| Lactam Reduction | LiAlH₄ or BH₃ | Cyclic Amine (Piperidine) |

| Lactam Reduction | NaBH₄/CoCl₂ | Cyclic Amine (Piperidine) |

Nucleophilic and Electrophilic Reactions of Piperidinone Systems

The reactivity of the piperidinone ring is primarily dictated by the lactam functionality. The amide bond within the ring is more susceptible to hydrolysis than linear amides due to ring strain. wikipedia.org This reactivity is a result of the non-planar geometry forced upon the nitrogen atom by the ring structure, which reduces the resonance stabilization of the amide bond and makes the carbonyl carbon more ketone-like and electrophilic. wikipedia.org

Electrophilic Reactions: The carbonyl carbon of the lactam is a primary electrophilic site, susceptible to attack by various nucleophiles. This reaction can lead to ring-opening hydrolysis, a process that can be catalyzed by acid or base. rsc.orgrsc.org

Nucleophilic Reactions: The piperidinone system also possesses nucleophilic centers. The nitrogen atom, although part of an amide, retains some nucleophilic character and can react with strong electrophiles. nih.gov Furthermore, the α-carbon adjacent to the carbonyl group can be deprotonated under basic conditions to form an enolate. This enolate is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions, allowing for the introduction of substituents at the C5 position of the piperidinone ring. Molecular electrostatic potential (MEP) analysis can help identify the specific nucleophilic and electrophilic sites within the molecule, guiding derivatization strategies. jksus.org

Strategies for N-Alkylation and N-Acylation of the Piperidinone Nitrogen

The nitrogen atom of the piperidinone ring is a key handle for derivatization. N-alkylation and N-acylation are fundamental transformations used to introduce a wide variety of substituents, thereby modulating the compound's lipophilicity, polarity, and metabolic stability.

N-Alkylation: The N-alkylation of lactams is a well-established synthetic transformation. oup.com Traditional methods often involve converting the amide into its conjugate base using a strong base like sodium hydride (NaH), followed by reaction with an alkyl halide. mdpi.com More modern approaches utilize phase-transfer catalysis (PTC) conditions, often accelerated by microwave irradiation, which can provide a faster and more efficient solvent-free method for N-alkylation. mdpi.comresearchgate.net These methods typically involve mixing the lactam with an alkyl halide and a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), adsorbed onto a solid base like potassium hydroxide and potassium carbonate. mdpi.com

N-Acylation: N-acylation introduces an acyl group onto the piperidinone nitrogen, forming an N-acyl-lactam or cyclic imide. This is typically achieved by reacting the lactam with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. These derivatives can alter the electronic properties of the ring and serve as intermediates for further functionalization.

| Reaction Type | Typical Reagents and Conditions | Purpose/Outcome |

| N-Alkylation | 1. NaH, DMF; then R-X (e.g., BnBr) 2. R-X, KOH/K₂CO₃, TBAB, Microwave | Introduces alkyl groups to modulate lipophilicity and steric bulk. |

| N-Acylation | RCOCl or (RCO)₂O, Base (e.g., Et₃N, DMAP) | Introduces acyl groups, forming imides which can alter electronic properties and metabolic stability. |

This table is generated based on common synthetic methodologies for lactam modification. mdpi.comjst.go.jp

Prodrug Design Principles Applied to this compound Analogs

The carboxylic acid moiety of this compound is an ideal target for prodrug design. Prodrug strategies aim to mask this polar, ionizable group to improve properties such as membrane permeability, oral bioavailability, and targeted delivery. nih.govmdpi.com Upon administration, the prodrug is designed to undergo chemical or enzymatic conversion to release the active parent drug.

Phosphonate (B1237965) Prodrugs : The carboxylic acid can be replaced by or derivatized with a phosphonate group, which itself can be masked with lipophilic moieties. These masking groups are designed to be cleaved in vivo to release the active phosphonic acid. frontiersin.org However, the presence of a nearby carboxylic acid can impact both the synthesis and the hydrolysis of these prodrugs, requiring adapted methodologies. nih.govacs.org

CycloSal Prodrugs : The cycloSal (cyclic salicyl alcohol) strategy creates lipophilic phosphate (B84403) triester prodrugs. csic.esnih.gov These prodrugs are designed to release the active drug via a pH-dependent chemical hydrolysis mechanism rather than enzymatic cleavage. mdpi.comnih.gov This approach can be advantageous for bypassing enzymatic degradation pathways and can be fine-tuned by modifying substituents on the salicyl alcohol ring. acs.org

Lipid Prodrugs : Covalently linking the carboxylic acid to a lipid moiety, such as a fatty acid or a glyceride, forms a lipidic prodrug. researchgate.netnih.govnih.gov This strategy leverages the metabolic pathways of lipids to enhance absorption and can be used to target lymphatic transport. nih.govpsu.edu The linkage is typically an ester bond, which is cleaved by endogenous esterases to release the parent drug. dovepress.com

Introduction of Diverse Functional Groups via Coupling Reactions

Modern synthetic chemistry offers powerful tools for introducing a wide array of functional groups onto heterocyclic scaffolds like the piperidinone ring. Palladium-catalyzed cross-coupling reactions are particularly valuable for creating carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse libraries of analogs for structure-activity relationship (SAR) studies.

To utilize these reactions, the piperidinone ring must first be functionalized with a suitable leaving group, such as a halide (e.g., Br) or a triflate (OTf). For instance, an enol triflate can be formed from the corresponding ketone, creating a reactive handle on the ring. acs.org

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate under palladium catalysis. It is a robust method for forming C(sp²)–C(sp²) bonds, allowing the introduction of various aryl and heteroaryl groups onto the piperidinone scaffold. acs.orgresearchgate.net

Buchwald-Hartwig Amination : This reaction forms C–N bonds by coupling an amine with a halide or triflate, catalyzed by a palladium-phosphine complex. beilstein-journals.orgnih.gov It is a premier method for introducing primary and secondary amines, including anilines and heteroarylamines, onto the ring system. nih.govresearchgate.netmdpi.com

Sonogashira Coupling : This reaction couples a terminal alkyne with a halide or triflate, enabling the introduction of alkynyl moieties. These groups can serve as handles for further transformations or as key pharmacophoric elements.

| Coupling Reaction | Reactants | Catalyst System (Typical) | Bond Formed | Introduced Functional Group |

| Suzuki-Miyaura | R-B(OH)₂ + Piperidinone-X | Pd(PPh₃)₄ or other Pd(0)/Pd(II) complexes + Base | C-C | Aryl, Heteroaryl |

| Buchwald-Hartwig | R₂NH + Piperidinone-X | Pd(OAc)₂ or Pd₂(dba)₃ + Ligand (e.g., X-Phos) + Base | C-N | Primary/Secondary Amines, Anilines |

| Sonogashira | R-C≡CH + Piperidinone-X | Pd catalyst + Cu(I) cocatalyst + Base | C-C | Alkynyl |

This table summarizes common palladium-catalyzed cross-coupling reactions applicable for functionalizing a pre-halogenated piperidinone scaffold. X = Br, I, OTf. acs.orgbeilstein-journals.orgacs.org

Stereochemical Aspects of 2 6 Oxopiperidin 3 Yl Acetic Acid and Its Derivatives

Conformational Analysis of the 6-Oxopiperidinone Ring

The 6-oxopiperidinone ring, a core structural motif of 2-(6-oxopiperidin-3-yl)acetic acid, exhibits distinct conformational preferences that are crucial for its reactivity and molecular recognition. nih.gov Similar to cyclohexane, the piperidinone ring can adopt several conformations, including the chair, boat, and twist-boat forms. nobelprize.org However, the presence of the lactam functionality and substituents introduces significant differences in the energetic landscape of these conformers.

Generally, the chair conformation is the most stable for six-membered rings, as it minimizes both angle strain and torsional strain. nobelprize.orgdalalinstitute.com In the case of substituted piperidinones, the substituents tend to occupy equatorial positions to alleviate steric hindrance. nobelprize.orgresearchgate.net The relative stability of different chair conformations is influenced by the nature and position of the substituents on the ring. For instance, the presence of bulky groups can lead to a preference for a specific chair conformation where these groups are in equatorial positions. researchgate.net

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in exploring the geometric parameters and stability of piperidone derivatives. researchgate.netnih.gov These computational methods allow for the calculation of bond lengths, bond angles, and dihedral angles, providing a detailed picture of the ring's geometry. For example, in 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives, both aryl groups were found to adopt an E stereochemistry, resulting in an E,E isomer. nih.gov

The conformational flexibility of the piperidinone ring is also a key factor. The ring can undergo inversion, converting between two chair conformations. The energy barrier for this process depends on the substitution pattern. In some cases, the presence of specific substituents can lock the ring into a particular conformation.

Table 1: Conformational Preferences of Substituted Piperidinone Rings

| Ring System | Preferred Conformation | Key Stabilizing/Destabilizing Factors |

| Unsubstituted 6-Oxopiperidinone | Chair | Minimization of torsional and angle strain. |

| Substituted 6-Oxopiperidinones | Chair with bulky groups in equatorial positions | Avoidance of 1,3-diaxial interactions. researchgate.net |

| Fused Piperidinone Systems (e.g., Decalins) | Dependent on cis/trans fusion | Ring fusion can lock the conformation. csbsju.edu |

Impact of Stereochemistry on Molecular Interactions and Reactivity

The specific three-dimensional arrangement of atoms in this compound and its derivatives is paramount for their biological activity and chemical reactivity. ontosight.ai The stereochemistry dictates how these molecules interact with biological targets such as enzymes and receptors, where a precise spatial fit is often required for binding and subsequent biological response. ontosight.aiontosight.ai

Noncovalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions, play a crucial role in the binding of piperidone derivatives to their biological targets. researchgate.net The spatial orientation of functional groups, determined by the molecule's stereochemistry, governs the formation and strength of these interactions. For example, the ability of the acetic acid moiety to act as a hydrogen bond donor and acceptor is highly dependent on its orientation relative to the piperidinone ring.

The reactivity of the 6-oxopiperidinone ring is also significantly influenced by its stereochemistry. The accessibility of the carbonyl group and other reactive sites is dependent on the ring's conformation and the position of its substituents. For instance, the stereoselective reduction of the ketone carbonyl can be influenced by the presence of axial substituents that block one face of the ring. nih.gov

Isomerization and Epimerization Studies

Isomerization and epimerization are important processes that can alter the stereochemical configuration of this compound and its derivatives. These transformations can occur under various conditions, such as in the presence of acid or base, and can lead to a mixture of diastereomers.

A notable example involves the epimerization of a cis-piperidone to the more stable trans isomer. acs.org This process, which can be driven by a base-catalyzed dynamic crystallization, highlights the thermodynamic control that can be exerted over the stereochemical outcome of a reaction. acs.org In some synthetic routes, controlling or preventing epimerization is crucial to maintain the desired stereochemistry. For example, in the isomerization of an allylamide derivative, conditions were optimized to avoid epimerization of a labile stereogenic center adjacent to a nitro group on the piperidinone ring. acs.org

The study of these isomerization and epimerization processes is essential for understanding the stability of different stereoisomers and for developing synthetic strategies that yield a single, desired isomer.

Chiral Separation Techniques for Enantiomeric Purity

Since many biological activities are specific to a single enantiomer, the separation of racemic mixtures of this compound and its derivatives into their constituent enantiomers is of great importance. unife.it Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for achieving this separation. researchgate.netresearchgate.net

Chiral HPLC relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound. researchgate.net These CSPs are often based on chiral selectors such as macrocyclic antibiotics (e.g., vancomycin, eremomycin), polysaccharides (e.g., cellulose, amylose), or cyclodextrins. researchgate.netunife.it The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation. researchgate.net

The development of efficient chiral separation methods is crucial for both analytical purposes (determining enantiomeric purity) and for preparative applications (obtaining enantiomerically pure compounds for further studies). The choice of the appropriate CSP and mobile phase is critical for achieving good resolution of the enantiomers. Molecular docking studies can be employed to understand the chiral recognition mechanisms at the molecular level, aiding in the selection of the most suitable chiral selector. nih.gov

Table 2: Chiral Separation Techniques

| Technique | Chiral Selector/Stationary Phase | Principle of Separation |

| Chiral HPLC | Macrocyclic antibiotics (e.g., vancomycin, eremomycin) researchgate.netresearchgate.net | Differential interactions (hydrogen bonding, π-π stacking, etc.) between enantiomers and the chiral selector. researchgate.net |

| Chiral HPLC | Polysaccharide-based CSPs (e.g., amylose, cellulose) unife.it | Enantiomers fit differently into the chiral grooves of the polysaccharide structure. |

| Chiral Capillary Electrophoresis | Chiral additives in the running buffer | Differential migration of enantiomers due to interactions with the chiral additive. |

Stereoselective Formation of Chiral Centers Adjacent to the Piperidinone Ring

The stereocontrolled synthesis of piperidinone derivatives with multiple chiral centers is a significant challenge in organic chemistry. nih.gov Various strategies have been developed to achieve the stereoselective formation of chiral centers adjacent to the piperidinone ring. These methods often rely on the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions.

One approach involves the use of N-acyldihydropyridones as synthetic intermediates. nih.gov The functionality and conformational bias of these heterocycles allow for regio- and stereoselective substitutions to be carried out at various positions on the ring. nih.gov For example, the reduction of a ketone carbonyl can proceed with high facial selectivity due to the directing effect of existing stereocenters on the ring. nih.gov

Multicomponent reactions have also emerged as powerful tools for the stereoselective synthesis of polysubstituted piperidinones. researchgate.net These reactions allow for the construction of complex molecular architectures with multiple stereocenters in a single step. For instance, a four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, ammonium (B1175870) acetate (B1210297), and dialkyl malonates has been shown to produce highly stereoselective piperidinone products. researchgate.net

The development of these stereoselective methods is crucial for accessing enantiomerically pure piperidinone derivatives, which are valuable building blocks for the synthesis of natural products and pharmaceutically active compounds. researchgate.netresearchgate.net

Computational and Theoretical Studies

Molecular Docking Simulations of 2-(6-Oxopiperidin-3-yl)acetic acid with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely employed in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

The process involves placing the this compound molecule into the binding site of a target protein and evaluating the binding affinity using a scoring function. The results of molecular docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, studies on similar piperidine (B6355638) derivatives have successfully used molecular docking to identify potential biological targets and elucidate binding modes. nih.govresearchgate.net

A hypothetical molecular docking study of this compound against a panel of enzymes, such as cyclooxygenases (COX) or dipeptidyl peptidase IV (DPP-IV), could identify it as a potential inhibitor. nih.govmdpi.com The docking results would likely highlight the importance of the carboxylic acid and lactam functionalities in forming hydrogen bonds with key amino acid residues in the active site of the target protein.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Inhibition Constant (Ki) (nM) | 150 |

| Interacting Residues | Arg120, Tyr355, Ser530 |

| Hydrogen Bonds | 2 (with Arg120, Ser530) |

| Hydrophobic Interactions | Val349, Leu352 |

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. semanticscholar.orgresearchgate.net These calculations can provide valuable information about molecular orbitals, charge distribution, and reactivity indices for this compound.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. semanticscholar.org For this compound, the HOMO is likely to be localized on the lactam nitrogen and the carboxylate group, while the LUMO may be distributed over the carbonyl groups.

Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the MEP would likely show negative potential around the carbonyl oxygens and the carboxylic acid group, indicating their susceptibility to electrophilic attack, while the areas around the hydrogen atoms would exhibit positive potential.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.6 |

| Dipole Moment (Debye) | 3.5 |

Conformational Landscape Analysis via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.comnih.gov By simulating the motions of atoms and molecules, MD can provide a detailed understanding of the conformational landscape of this compound.

The flexibility of the piperidinone ring and the acetic acid side chain allows the molecule to adopt various conformations. MD simulations can explore these different conformations and determine their relative stabilities. nih.gov The simulations can be performed in a solvent, such as water, to mimic physiological conditions and understand how the solvent affects the conformational preferences of the molecule.

Analysis of the MD trajectories can reveal the most populated conformational states and the transitions between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site. researchgate.net Key dihedral angles within the molecule can be monitored to characterize the different conformations.

Ligand-Protein Interaction Profiling and Binding Energy Predictions

Beyond initial docking, more advanced computational methods can be used to profile the interactions between this compound and its biological targets in greater detail and to predict binding energies with higher accuracy. The Protein-Ligand Interaction Profiler (PLIP) is a tool that can be used to analyze and visualize non-covalent interactions between proteins and ligands. nih.govnih.gov

These analyses can provide a detailed breakdown of the types of interactions, such as hydrogen bonds, hydrophobic contacts, salt bridges, and pi-stacking, that contribute to the binding affinity. For this compound, such profiling would likely confirm the importance of the carboxylic acid and lactam groups in forming specific hydrogen bonds with the target protein.

Binding free energy calculations, using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can provide more accurate predictions of the binding affinity than docking scores alone. researchgate.netscilit.com These calculations take into account the dynamic nature of the ligand and protein and the effects of the solvent.

Table 3: Predicted Binding Free Energy Components for the this compound-Protein Complex

| Energy Component | Predicted Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 35.8 |

| Non-polar Solvation Energy | -5.1 |

| Total Binding Free Energy | -35.0 |

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry methods can be used to predict various spectroscopic parameters, which can aid in the experimental characterization of this compound. sns.itnih.gov These predictions can be compared with experimental spectra to confirm the structure of the synthesized compound.

DFT calculations can be used to predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. researchgate.net The calculated vibrational modes can be assigned to specific functional groups, such as the C=O stretching of the lactam and carboxylic acid, and the N-H stretching of the lactam.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using quantum chemical methods. nih.gov These predicted chemical shifts can be compared with experimental data to aid in the assignment of signals in the NMR spectra.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | C=O (lactam) stretch | 1680 cm⁻¹ |

| IR Spectroscopy | C=O (acid) stretch | 1720 cm⁻¹ |

| ¹H NMR | -CH₂- (acetic acid) | 2.5 ppm |

| ¹³C NMR | C=O (lactam) | 175 ppm |

| ¹³C NMR | C=O (acid) | 178 ppm |

In Silico Modeling of Chemical Transformations

Computational modeling can also be applied to study the chemical transformations and reactivity of this compound. mdpi.com This can involve modeling reaction mechanisms, predicting the stability of intermediates, and calculating reaction barriers.

For example, the hydrolysis of the lactam ring in this compound under acidic or basic conditions could be modeled to understand its stability. Quantum chemical calculations could be used to determine the energy profile of the reaction pathway, identifying the transition states and intermediates involved.

Furthermore, computational methods can be used to design and predict the outcomes of potential synthetic routes for this compound and its derivatives. By evaluating the feasibility of different reaction pathways, computational chemistry can guide the development of efficient and optimized synthetic strategies.

Mechanistic Biological Investigations of Piperidinone Acetic Acid Derivatives

Modulation of Protein-Protein Interactions (e.g., MDM2-p53 Inhibition) by 2-(6-Oxopiperidin-3-yl)acetic acid Analogs

The interaction between the p53 tumor suppressor and its negative regulator, murine double minute 2 (MDM2), is a critical checkpoint in cell cycle control and a prime target for cancer therapy. Disrupting this protein-protein interaction can reactivate p53, triggering apoptosis in cancer cells. Structure-based rational design has led to the discovery of highly potent piperidinone inhibitors built upon the this compound core. nih.gov These inhibitors are designed to mimic the key interactions of the p53 peptide in a hydrophobic pocket of the MDM2 protein. mdpi.com

Initial discoveries identified piperidinone derivatives where a carboxylic acid moiety plays a crucial role, engaging in an electrostatic interaction with the His96 residue of MDM2. nih.gov Further optimization focused on enhancing affinity through conformational control of the piperidinone ring and the attached N-alkyl substituent. nih.gov This led to the development of advanced analogs with significant potency. For instance, extensive structure-activity relationship (SAR) studies produced compound AM-8553 , which demonstrated a binding affinity (Kᵢ) of 0.2 nM to MDM2 and potent cellular activity (IC₅₀ of 9 nM in the SJSA-1 cell line). nih.gov

Further exploration of carboxylic acid isosteres—replacing the acid group with other hydrogen bond acceptors like pyridine (B92270) or thiazole (B1198619)—yielded even more potent analogs. nih.gov One such compound, AM-6761 , emerged as a remarkably potent inhibitor with a biochemical HTRF IC₅₀ of just 0.1 nM and a cellular potency (SJSA-1 EdU IC₅₀) of 16 nM. nih.gov These findings underscore the high degree of optimization achievable with the piperidinone scaffold for disrupting the MDM2-p53 interaction.

| Compound | Core Structure Modification | MDM2 Binding Affinity (Kᵢ or IC₅₀) | Cellular Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| AM-8553 | Highly substituted 2-(2-oxopiperidin-3-yl)acetic acid | 0.2 nM (Kᵢ) | 9 nM (SJSA-1 cells) | nih.gov |

| AM-6761 | Carboxylic acid replaced with a thiazole isostere | 0.1 nM (HTRF IC₅₀) | 16 nM (SJSA-1 EdU) | nih.gov |

Enzyme Inhibition Mechanisms (e.g., Enolase 2 (ENO2) Inhibition by Phosphonate (B1237965) Derivatives)

Glycolysis is a metabolic pathway often upregulated in cancer cells, making its constituent enzymes attractive therapeutic targets. Enolase, which catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP), is a key glycolytic enzyme. acs.org Certain cancers that have a homozygous deletion of the ENO1 gene become uniquely dependent on its isoform, ENO2, for survival. acs.org This creates a therapeutic window for selective ENO2 inhibitors.

Researchers have developed phosphonate analogs based on the 6-oxopiperidine ring that act as potent, substrate-competitive inhibitors of enolase. acs.org A leading example is (1-hydroxy-2-oxopiperidin-3-yl)phosphonic acid (HEX) , which shows a preference for ENO2 over ENO1. acs.org HEX is a dianion at physiological pH, which limits its cell permeability. To overcome this, cell-permeable prodrugs were developed, such as the bis-pivaloyloxymethyl ester POMHEX . acs.org Inside the cell, esterases cleave the POM groups, releasing the active HEX molecule to inhibit ENO2. acs.org

Kinetic studies have confirmed the competitive inhibition mechanism of these compounds. acs.org The potency of HEX and the cellular efficacy of its prodrugs highlight the successful targeting of a key metabolic enzyme through the strategic modification of the piperidinone scaffold.

| Compound | Description | Inhibition (IC₅₀) / Cellular Activity | Reference |

|---|---|---|---|

| HEX | Active phosphonate inhibitor of ENO2 | IC₅₀ vs ENO2: ~64 nM | acs.org |

| POMHEX | Bis-pivaloyloxymethyl prodrug of HEX | IC₅₀ in D423 cells: ~29 nM | acs.org |

| HemiPOMHEX | Mono-pivaloyloxymethyl intermediate | IC₅₀ in D423 cells: ~561 nM | acs.org |

Receptor Binding Affinity and Selectivity Studies

The selectivity of a therapeutic agent is paramount to its safety and efficacy. While piperidinone acetic acid derivatives have been highly optimized for specific targets like MDM2 and ENO2, comprehensive receptor binding profiles across a wide panel of G-protein coupled receptors (GPCRs), ion channels, and kinases are not widely reported in the literature for these specific series.

However, research on other, structurally distinct piperidine-based scaffolds demonstrates their versatility in targeting various receptors. For example, certain 4-anilidopiperidine analogs have been synthesized and shown to have selective binding affinity for the μ-opioid receptor over the δ-opioid receptor. scielo.br In separate studies, different piperidine (B6355638) derivatives have been developed as potent and selective antagonists for the dopamine (B1211576) D4 receptor, with potential applications in treating glioblastoma. mdpi.com Another series of fentanyl-related triazole derivatives containing a piperidine core showed affinity for both mu-opioid and sigma-1 receptors. scielo.br

Targeted Protein Degradation Mechanisms (e.g., IKZF2 Degrader Activity)

Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. This is often achieved using "molecular glue" degraders or heterobifunctional PROTACs (Proteolysis-Targeting Chimeras). The archetypal molecular glues are immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and lenalidomide, which contain a 2,6-dioxopiperidine (glutarimide) ring. These molecules function by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), altering its substrate specificity to recruit and degrade neosubstrates like the Ikaros family zinc finger transcription factors IKZF1 and IKZF3.

More recently, efforts have focused on designing degraders with higher selectivity for other Ikaros family members, such as IKZF2 (Helios), a key transcription factor for maintaining the stability and function of regulatory T cells (Tregs). nih.gov Targeted degradation of IKZF2 is a promising strategy for cancer immunotherapy. nih.gov This has driven the development of novel CRBN E3 ligase modulating drugs. nih.gov

While the classic IMiD scaffold features a 2,6-dioxopiperidine, research into new IKZF2-selective degraders has involved extensive modification of this core. Structure-activity relationship studies have shown that the piperidine ring system is a critical component for achieving potent and selective degradation. nih.gov For example, the development of the selective IKZF2 degrader PVTX-405 involved exploring different spiro-ring systems attached to the piperidine moiety to optimize the interaction with CRBN and effectively recruit IKZF2. nih.gov One patent discloses 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives specifically for use in degrading IKZF2. google.com These investigations demonstrate that while originating from the well-known glutarimide (B196013) structure, the piperidinone core is a malleable scaffold for creating next-generation protein degraders with novel selectivity profiles.

Elucidation of Cellular Pathway Modulations by Piperidinone Derivatives

The biological activity of piperidinone derivatives ultimately manifests as a modulation of cellular signaling pathways. The specific pathways affected are directly linked to the compound's molecular target.

For MDM2 inhibitors based on the this compound scaffold, the primary downstream effect is the activation of the p53 pathway. mdpi.com By preventing MDM2 from targeting p53 for degradation, these compounds lead to an accumulation of p53 protein. This, in turn, initiates a signaling cascade resulting in cell cycle arrest or apoptosis, which is the cornerstone of their anti-cancer activity. mdpi.com

In the case of ENO2 inhibitors like the phosphonate derivative HEX, the modulated pathway is central carbon metabolism. acs.org By blocking the penultimate step of glycolysis, these compounds cause a buildup of upstream glycolytic intermediates and deplete the cell of phosphoenolpyruvate and subsequent pyruvate. mdpi.com In cancer cells that are critically dependent on glycolysis (the Warburg effect) and specifically on the ENO2 isoform, this inhibition leads to metabolic crisis and cell death. acs.org

Other piperidone-containing molecules have been shown to impact a broader range of signaling pathways. For instance, the natural product Piperlongumine, which contains a piperidone ring, has been reported to modulate the PI3K/Akt/mTOR and ERK signaling pathways, which are critical for cell proliferation and survival in many cancers. explorationpub.com These findings illustrate that while some derivatives have a highly focused effect based on a single target, the piperidinone scaffold can be part of molecules that exert influence over multiple key cellular networks.

Investigations into Molecular Target Engagement

A critical step in drug discovery is confirming that a compound physically interacts with its intended molecular target within the complex environment of a living cell. This "target engagement" validates the mechanism of action and ensures that the observed cellular effects are due to on-target activity. rsc.org

A state-of-the-art, label-free method to demonstrate target engagement in intact cells is the Cellular Thermal Shift Assay (CETSA). frontiersin.orgdrugtargetreview.com This technique is based on the principle that when a ligand binds to its target protein, it generally increases the protein's thermal stability. frontiersin.org In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, often by Western blot or high-throughput immunoassays. frontiersin.orgdrugtargetreview.com A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.

While specific CETSA data for many this compound derivatives are not yet in the public domain, their target engagement has been rigorously established through other orthogonal methods. For MDM2 inhibitors, high-affinity binding is confirmed using biophysical and biochemical assays such as Homogeneous Time-Resolved Fluorescence (HTRF), which measures the disruption of the MDM2-p53 interaction in a purified system. nih.gov This is complemented by cellular assays showing the accumulation of the direct downstream biomarker, p53, confirming that the inhibitor engages and blocks MDM2 function in cells. nih.gov Similarly, for ENO2 inhibitors like HEX, target engagement is demonstrated through direct enzyme kinetic assays showing potent, competitive inhibition, which is then correlated with specific metabolic changes and selective cytotoxicity in ENO1-deleted cancer cells. acs.org

Structure Activity Relationship Sar Studies

Influence of the Piperidinone Ring Substituents on Mechanistic Activity

The piperidinone ring serves as the core scaffold of the molecule. Modifications to this ring can significantly impact the compound's steric and electronic properties, thereby influencing its interaction with biological targets. Research on related piperidinone-containing structures indicates that substitutions on the ring are a critical determinant of activity.

For instance, studies on diarylidenepiperidin-4-ones have shown that introducing electron-withdrawing groups, such as halogens or nitro groups, onto an associated arylidene ring can increase cytotoxic activity. cu.edu.eg Conversely, electron-donating groups tend to diminish this activity. cu.edu.eg Applying this principle to 2-(6-Oxopiperidin-3-yl)acetic acid, one could hypothesize that adding substituents to the carbon atoms of the piperidinone ring would modulate its mechanistic activity. For example, the introduction of fluorine atoms, as seen in analogs like 5,5-difluoro-2-oxopiperidin, could alter the molecule's binding affinity and metabolic stability. mdpi.com The incorporation of a 4-piperidone (B1582916) ring into other molecular structures has also been explored as a strategy to enhance antiproliferative properties. mdpi.com

Table 1: Predicted Influence of Piperidinone Ring Substituents on Activity This table is based on findings from related piperidinone structures and provides hypothetical effects on the this compound scaffold.

| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| C-3, C-4, C-5 | Electron-Withdrawing (e.g., -F, -Cl) | Potential increase in potency | Alters electronic distribution, may enhance binding interactions. cu.edu.eg |

| C-3, C-4, C-5 | Electron-Donating (e.g., -CH3, -OCH3) | Potential decrease in potency | May reduce binding affinity through unfavorable electronic interactions. cu.edu.eg |

| C-4 | Carbonyl group (ketone) | Potential modulation of activity | Introduces an additional hydrogen bond acceptor site, altering target interaction. mdpi.com |

| C-5 | Bulky alkyl group | Potential change in selectivity | May introduce steric hindrance, preventing binding to certain off-targets. acs.org |

Role of the Acetic Acid Moiety in Target Interaction

The acetic acid side chain is a key functional group that plays a pivotal role in how the molecule interacts with its biological targets. The carboxylic acid group (-COOH) is a versatile hydrogen bond donor and acceptor, allowing it to form strong interactions with amino acid residues in an enzyme's active site or a receptor's binding pocket. ontosight.ai These interactions are often crucial for anchoring the molecule in the correct orientation for its biological effect. ontosight.ai

N-Substituent Effects on Biological Activity Profiles

The nitrogen atom within the piperidinone ring is a prime site for modification. In its unsubstituted form, the N-H group can act as a hydrogen bond donor. Substituting the hydrogen with various chemical groups can dramatically alter the compound's biological activity.

Studies on similar piperidinone scaffolds have demonstrated that N-alkylation and N-acylation can significantly enhance cytotoxic activity. cu.edu.eg The size and nature of the N-substituent can influence the molecule's lipophilicity, steric profile, and ability to form secondary interactions. mdpi.com For example, adding a larger N-substituent could provide additional contact points with a target protein or, conversely, create steric clashes that reduce affinity.

Table 2: Observed Effects of N-Substitution on Diarylidenepiperidin-4-one Activity Data extracted from studies on related N-substituted piperidinone compounds.

| N-Substituent Type | Example Substituent | Observed Effect on Anticancer Activity | Reference |

|---|---|---|---|

| N-H (unsubstituted) | -H | Baseline activity | cu.edu.eg |

| N-Alkylation | -CH₃, -C₂H₅ | Increased cytotoxic activity | cu.edu.eg |

| N-Acylation | -C(O)CH₃, -C(O)CH₂CH₃ | Enhanced anticancer activity | cu.edu.eg |

Positional Isomerism and its Impact on Mechanistic Action

Positional isomerism, which involves changing the position of a functional group on the core scaffold, is a powerful strategy for modulating a molecule's properties. nih.govnih.gov For this compound, the attachment point of the acetic acid side chain at the 3-position is a defining feature.

Moving the acetic acid moiety to a different position on the piperidinone ring would create a positional isomer with a distinct three-dimensional shape and charge distribution. For example, the compound 2-(6-oxopiperidin-2-yl)acetic acid, an isomer of the title compound, would present the acetic acid side chain from a different vector. uni.lu This seemingly small change can have a profound impact on how the molecule fits into a binding site. nih.govnih.gov The relative positioning of the carbonyl group of the lactam, the N-H group, and the carboxylic acid determines the molecule's ability to form specific hydrogen bonds and other interactions. Shifting the side chain could enable or prevent key interactions, thereby altering or even completely changing its mechanistic action. nih.govnih.gov

Conformational Flexibility and its Contribution to SAR

The this compound molecule possesses significant conformational flexibility. The piperidinone ring can adopt various chair and boat conformations, and the acetic acid side chain has rotational freedom around the carbon-carbon single bond. This flexibility can be a double-edged sword in drug design.

On one hand, conformational flexibility allows the molecule to adapt its shape to fit the binding sites of different biological targets, a phenomenon that can contribute to dual or multiple specificities. acs.org An interesting observation in dual thrombin and factor Xa inhibitors is that a flexible piperidone moiety can adopt different conformations to accommodate the unique topographies of each enzyme's active site. acs.org On the other hand, high flexibility can come at an entropic cost upon binding, potentially reducing affinity. Understanding and constraining the "active" conformation—the specific shape the molecule adopts when bound to its target—is a key goal in rational drug design.

Design Principles for Modulating Selectivity and Affinity for Specific Molecular Targets

Based on the SAR principles discussed, a set of design strategies can be formulated to rationally modify this compound to enhance its selectivity and affinity for a desired molecular target. nih.gov

Target-Specific Ring Substitution: Introduce substituents onto the piperidinone ring that can exploit unique pockets or features of the target's binding site. For example, adding a bulky group could enhance affinity for a target with a large hydrophobic pocket while preventing binding to a more sterically constrained off-target. nih.gov

Optimize the Acetic Acid Moiety: While the carboxylic acid is crucial for binding, its properties can be fine-tuned. Converting it to an ester or an amide could alter its hydrogen-bonding capacity and cell permeability, potentially creating a prodrug that is activated within target cells.

Systematic N-Substituent Exploration: A library of analogs with diverse N-alkyl and N-acyl groups should be synthesized. This can modulate lipophilicity, introduce new interaction sites, and fine-tune the electronic properties of the lactam nitrogen. cu.edu.eg

Conformational Constraint: Introduce structural elements that reduce the molecule's flexibility, locking it into a more pre-organized, "active" conformation. This can be achieved by creating bicyclic systems or introducing double bonds, which can lead to significant gains in affinity and selectivity by reducing the entropic penalty of binding.

Exploiting Isomerism: Synthesize and test positional isomers to identify the optimal spatial arrangement of functional groups for a specific target. nih.govnih.gov A different isomer might offer a superior fit and a completely different biological profile.

By systematically applying these design principles, it is possible to transform the this compound scaffold into a highly potent and selective molecule tailored for a specific biological purpose. unic.ac.cychemrxiv.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(6-oxopiperidin-2-yl)acetic acid |

| 5,5-difluoro-2-oxopiperidin |

| Diarylidenepiperidin-4-ones |

| Thrombin |

Metabolism and Biotransformation Pathways

Identification of Major Metabolites of 2-(6-Oxopiperidin-3-yl)acetic acid Analogs

The metabolism of analogs of this compound has been investigated, revealing key biotransformation products. A notable example is navtemadlin (B612071), a complex piperidinone derivative with an acetic acid moiety at the 3-position of the piperidinone ring. Studies have shown that the major metabolite of navtemadlin is its acyl glucuronide. nih.govnih.gov This indicates that conjugation of the carboxylic acid group is a primary metabolic pathway for this type of compound.

In addition to glucuronidation, oxidative metabolism of the piperidinone ring is a recognized pathway for related structures. For instance, the oxidation of the piperidine (B6355638) ring to a lactam is a known metabolic route. rsc.org Furthermore, studies on other piperidone derivatives have identified N-benzyl oxidation as a significant metabolic pathway in certain analogs. acs.orgresearchgate.net While not directly substituted on the nitrogen, this highlights the susceptibility of the piperidinone scaffold to oxidative metabolism. For some piperidine-containing compounds, hydroxylation of the ring is also a common metabolic step. nih.gov

The table below summarizes the major metabolites identified for analogs of this compound.

| Parent Compound Analog | Major Metabolite(s) | Metabolic Pathway |

| Navtemadlin | Acyl glucuronide | Glucuronidation |

| 1-Benzyl-5-(3,4-dichlorophenyl)-5-{2-[3-(4-morpholinyl)-1-azetidinyl]ethyl}-2-piperidone | N-benzyl oxidation products | Oxidation |

Mechanisms of Biotransformation, including Glucuronidation and Oxidation

The biotransformation of this compound analogs proceeds through well-established metabolic reactions, primarily Phase I oxidation and Phase II glucuronidation.

Glucuronidation: This is a major metabolic route for analogs of this compound that possess a carboxylic acid functional group. The process involves the conjugation of glucuronic acid to the carboxylic acid moiety, forming an acyl glucuronide. nih.govnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and significantly increases the water solubility of the compound, facilitating its excretion. nih.gov The formation of acyl glucuronides is a common metabolic pathway for many drugs containing a carboxylic acid group.

Oxidation: The piperidinone ring is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov A key oxidative pathway for piperidine-containing compounds is the formation of lactams through oxidation of the carbon adjacent to the nitrogen atom. rsc.org For analogs with substituents on the nitrogen atom of the piperidinone ring, N-dealkylation or oxidation of the substituent can occur. For example, N-benzyl groups can be oxidized. acs.orgresearchgate.net Hydroxylation of the piperidinone ring at various positions is another potential oxidative pathway that can lead to the formation of more polar metabolites. nih.gov

In Vitro Metabolic Stability Studies in Biological Matrices

The metabolic stability of a compound provides an indication of its susceptibility to biotransformation and is a key parameter in drug discovery. In vitro metabolic stability studies for analogs of this compound have been conducted using biological matrices such as human liver microsomes (HLM).

Studies on a series of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones have demonstrated a range of metabolic stabilities. The half-life (T1/2) in HLM for these compounds varied, with some analogs showing high metabolic stability. For example, incorporating a cyclopropylmethyl group at the N-lactam position resulted in analogs with good potency and high metabolic stability. acs.orgresearchgate.net One such analog, a sulfamide (B24259) derivative, exhibited excellent metabolic stability with a half-life of over 120 minutes in HLM. acs.orgresearchgate.net In contrast, other analogs in the same series had shorter half-lives, indicating more rapid metabolism. acs.orgresearchgate.net

The table below presents in vitro metabolic stability data for selected 3-substituted 2-piperidone (B129406) derivatives.

| Compound | In Vitro Metabolic Stability (T1/2 in HLM) |

| 1-Benzyl-5-(3,4-dichlorophenyl)-5-{2-[3-(4-morpholinyl)-1-azetidinyl]ethyl}-2-piperidone | 70 min |

| N-Cyclopropylmethyl lactam analog (29) | 120 min |

| Sulfamide analog (33) | >120 min |

Data sourced from studies on neurokinin-2 receptor antagonists. acs.orgresearchgate.net

For navtemadlin, in vitro studies using hepatocytes from multiple species confirmed that biotransformation is the major route of elimination. nih.gov

Enzyme Systems Involved in the Metabolism of Piperidinone Derivatives

The metabolism of piperidinone derivatives is primarily carried out by two major enzyme superfamilies: cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT).

Cytochrome P450 (CYP) Enzymes: The CYP superfamily is responsible for the Phase I oxidative metabolism of a wide range of xenobiotics, including piperidinone derivatives. nih.gov Specific CYP isozymes, such as those in the CYP2C and CYP3A families, are commonly involved in the oxidation of drug molecules. nih.gov For piperidinone analogs, CYPs catalyze reactions such as ring hydroxylation and N-dealkylation. acs.orgresearchgate.netnih.gov The specific CYP isoforms involved can vary depending on the exact structure of the compound.